molecular formula C9H13N3OS B13221765 (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine

Cat. No.: B13221765
M. Wt: 211.29 g/mol
InChI Key: QSGKPGTUUUUVTM-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a thiazole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine typically involves the reaction of 2-methylpiperazine with 1,3-thiazole-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

(2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperidine
  • (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)morpholine
  • (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine

Uniqueness

What sets (2S)-2-methyl-1-(1,3-thiazole-4-carbonyl)piperazine apart from similar compounds is its unique combination of the piperazine and thiazole rings. This structure imparts specific chemical and biological properties that make it particularly useful in various applications.

Properties

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

[(2S)-2-methylpiperazin-1-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C9H13N3OS/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8/h5-7,10H,2-4H2,1H3/t7-/m0/s1

InChI Key

QSGKPGTUUUUVTM-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CNCCN1C(=O)C2=CSC=N2

Canonical SMILES

CC1CNCCN1C(=O)C2=CSC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.